molecular formula C15H9NO4 B13697149 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione

2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13697149
M. Wt: 267.24 g/mol
InChI Key: BOIMLYGQWHWRER-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. It features a nitrophenyl group attached to the indene core, which imparts unique chemical properties. This compound is of significant interest in organic synthesis and pharmaceutical research due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the nitration of indene derivatives. One common method is the nitration of 2-phenylindene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to improve selectivity and reduce environmental impact.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form corresponding amines, which can further participate in various substitution reactions.

    Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Amino derivatives: Formed through reduction of the nitro group.

    Substituted indenes: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities.

Comparison with Similar Compounds

    2-Nitrophenylacetic acid: Contains a nitrophenyl group and exhibits similar reactivity.

    2-Nitrobenzaldehyde: Another nitroaromatic compound with comparable chemical properties.

    2-Nitrophenyl isothiocyanate: Shares the nitrophenyl moiety and is used in similar applications.

Uniqueness: 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(2-nitrophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9NO4/c17-14-9-5-1-2-6-10(9)15(18)13(14)11-7-3-4-8-12(11)16(19)20/h1-8,13H

InChI Key

BOIMLYGQWHWRER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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